Ethyl 4-iso-butoxy-2-methylbenzoylformate
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Overview
Description
Ethyl 4-iso-butoxy-2-methylbenzoylformate is a chemical compound with the molecular formula C15H20O4 and a molecular weight of 264.3169 g/mol . This compound is also known by its systematic name, ethyl 2-(4-isobutoxy-2-methylphenyl)-2-oxoacetate . It is used in various chemical and industrial applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-iso-butoxy-2-methylbenzoylformate typically involves the esterification of 4-iso-butoxy-2-methylbenzoic acid with ethyl oxalyl chloride in the presence of a base such as pyridine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester product. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and in-line purification systems can streamline the production process, ensuring consistent quality and reducing production costs .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-iso-butoxy-2-methylbenzoylformate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted esters or amides.
Scientific Research Applications
Ethyl 4-iso-butoxy-2-methylbenzoylformate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a substrate in biochemical assays.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 4-iso-butoxy-2-methylbenzoylformate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways . The exact mechanism depends on the specific application and the molecular context in which the compound is used.
Comparison with Similar Compounds
Ethyl 4-iso-butoxy-2-methylbenzoylformate can be compared with other similar compounds, such as:
- Ethyl 4-methoxy-2-methylbenzoylformate
- Ethyl 4-ethoxy-2-methylbenzoylformate
- Ethyl 4-propoxy-2-methylbenzoylformate
These compounds share similar structural features but differ in the nature of the alkoxy group attached to the benzene ring. The unique properties of this compound, such as its specific reactivity and interaction with molecular targets, distinguish it from these related compounds .
Properties
Molecular Formula |
C15H20O4 |
---|---|
Molecular Weight |
264.32 g/mol |
IUPAC Name |
ethyl 2-[2-methyl-4-(2-methylpropoxy)phenyl]-2-oxoacetate |
InChI |
InChI=1S/C15H20O4/c1-5-18-15(17)14(16)13-7-6-12(8-11(13)4)19-9-10(2)3/h6-8,10H,5,9H2,1-4H3 |
InChI Key |
OYXQRUKVSQIBOD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=O)C1=C(C=C(C=C1)OCC(C)C)C |
Origin of Product |
United States |
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